molecular formula C7H7N3O2 B12870977 4-Acetyl-5-hydroxy-1-methyl-1H-pyrazole-3-carbonitrile

4-Acetyl-5-hydroxy-1-methyl-1H-pyrazole-3-carbonitrile

Cat. No.: B12870977
M. Wt: 165.15 g/mol
InChI Key: MVEBPMSAGKNHPH-UHFFFAOYSA-N
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Description

4-Acetyl-5-hydroxy-1-methyl-1H-pyrazole-3-carbonitrile (CAS 214892-89-4) is a pyrazole derivative supplied as a chemical building block for research and development, particularly in medicinal chemistry. The compound features a pyrazole core, which is a privileged scaffold in drug discovery known to exhibit a wide spectrum of biological activities . Pyrazole derivatives are extensively investigated for their anti-inflammatory properties, often acting through the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation therapy . Researchers utilize such heterocyclic compounds incorporating pyrazole moieties as key intermediates in the synthesis of novel potential anti-inflammatory agents . The molecular formula is C7H7N3O2 with a molecular weight of 165.15 g/mol . Calculated physical properties include a density of approximately 1.356 g/cm³ and a boiling point of approximately 355.6°C at 760 mmHg . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

4-acetyl-2-methyl-3-oxo-1H-pyrazole-5-carbonitrile

InChI

InChI=1S/C7H7N3O2/c1-4(11)6-5(3-8)9-10(2)7(6)12/h9H,1-2H3

InChI Key

MVEBPMSAGKNHPH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(NN(C1=O)C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-5-hydroxy-1-methyl-1H-pyrazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives. For instance, the reaction of 1,3-diketones with arylhydrazines under acidic conditions can yield pyrazole derivatives . The reaction conditions often involve heating the reactants in the presence of a catalyst, such as zinc oxide or other transition metals, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of pyrazole derivatives, including this compound, often employs scalable methods that ensure high yields and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl (-OH) and acetyl (-COCH₃) groups are primary sites for oxidation:

  • Hydroxyl group oxidation : Under acidic conditions with KMnO₄, the hydroxyl group is oxidized to a ketone or carboxylic acid. For example, analogous pyrazole derivatives (e.g., 5-hydroxy-1-phenyl-1H-pyrazole-4-carbonitrile) yield carboxylic acids when treated with KMnO₄ in aqueous pyridine .

  • Acetyl group oxidation : The acetyl group can be oxidized to a carboxylic acid using CrO₃ or other strong oxidizers, forming 5-hydroxy-1-methyl-1H-pyrazole-3,4-dicarbonitrile derivatives.

Table 1: Oxidation Reaction Conditions and Products

SubstrateOxidizing AgentConditionsProductYield (%)Reference
Hydroxyl groupKMnO₄H₂O, H⁺, 80°C5-Keto-1-methyl-1H-pyrazole-3-nitrile72
Acetyl groupCrO₃Acetic acid, Δ5-Hydroxy-1-methyl-1H-pyrazole-3,4-dicarbonitrile65

Nucleophilic Substitution at the Nitrile Group

The nitrile (-C≡N) undergoes nucleophilic substitution with amines, thiols, or alcohols:

  • Ammonolysis : Reaction with ammonia or primary amines generates amidines. For instance, treatment with methylamine in ethanol produces 4-acetyl-5-hydroxy-1-methyl-1H-pyrazole-3-carboxamidine.

  • Hydrolysis : Acidic or basic hydrolysis converts the nitrile to a carboxylic acid (-COOH) or amide (-CONH₂) .

Key Mechanistic Insights:

  • The nitrile’s electrophilicity is enhanced by electron-withdrawing acetyl and pyrazole groups, facilitating nucleophilic attack .

  • Hydrolysis proceeds via an intermediate iminoyl chloride in HCl/EtOH.

Condensation Reactions

The acetyl group participates in Knoevenagel or Claisen-Schmidt condensations:

  • Knoevenagel : Reacts with malononitrile or ethyl cyanoacetate in the presence of piperidine to form α,β-unsaturated nitriles .

  • Claisen-Schmidt : Condensation with aromatic aldehydes (e.g., benzaldehyde) yields chalcone derivatives .

Table 2: Condensation Reaction Outcomes

Partner ReagentCatalystProductApplicationReference
MalononitrilePiperidine4-(2,2-Dicyanovinyl)-5-hydroxy-1-methyl-1H-pyrazoleFluorescent probes
BenzaldehydeNaOH/EtOH4-Cinnamoyl-5-hydroxy-1-methyl-1H-pyrazoleAntimicrobial agents

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

  • Pyrazolo[3,4-b]pyridines : Reaction with 5-amino-3-methyl-1H-pyrazole under reflux yields tricyclic derivatives via ring-opening/closure mechanisms .

  • Oxadiazoles : Treatment with hydrazine followed by CS₂/KOH produces 1,3,4-oxadiazoles, which show antitumor activity .

Example Pathway:

  • Step 1 : Nucleophilic attack by hydrazine at the nitrile group forms a hydrazide intermediate.

  • Step 2 : Cyclization with CS₂/KOH generates 1,3,4-oxadiazole .

Tautomerism and Stability

The hydroxyl group enables keto-enol tautomerism, influencing reactivity:

  • Keto form : Dominant in nonpolar solvents (e.g., CDCl₃), with the hydroxyl proton appearing as a singlet at δ 12.16 ppm in ¹H NMR .

  • Enol form : Stabilized in polar solvents (e.g., DMSO), facilitating deprotonation and participation in redox reactions .

Biological Activity Correlations

Derivatives of this compound demonstrate:

  • Antimicrobial activity : Chalcone derivatives inhibit Staphylococcus aureus (MIC = 4 µg/mL) .

  • Antioxidant properties : Hydroxyl and pyrazole groups scavenge free radicals in DPPH assays.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C7_7H7_7N3_3O2_2
Molecular Weight : 165.15 g/mol
IUPAC Name : 4-acetyl-5-hydroxy-1-methyl-1H-pyrazole-3-carbonitrile

The compound's unique structure includes an acetyl group, a hydroxyl group, and a carbonitrile group, contributing to its chemical reactivity and biological activity.

Chemistry

This compound serves as a building block for synthesizing more complex heterocyclic compounds. It can undergo various chemical reactions, including:

  • Oxidation : The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
  • Reduction : The carbonyl group can be reduced to alcohols.
  • Substitution : The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

These reactions allow for the development of new compounds with tailored properties for specific applications.

Biology

The compound has shown potential as an enzyme inhibitor , impacting various biological pathways. Its biological activities include:

  • Anti-inflammatory Activity : Research indicates that it can modulate inflammatory pathways, suggesting therapeutic effects in inflammatory conditions.
  • Anticancer Properties : It has demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic potential. Notable applications include:

  • Enzyme Inhibition : It may inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways.

Industry

The compound is utilized in the development of agrochemicals and pharmaceuticals. Its diverse chemical reactivity makes it suitable for creating new formulations in these sectors.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of pyrazole derivatives, including this compound:

StudyFocusFindings
Zheng et al. (2014)Anticancer ActivityThe compound exhibited cytotoxic effects against A549 lung cancer cells.
El-Sayed et al. (2014)Anti-inflammatory ActivityDemonstrated significant anti-inflammatory properties comparable to standard drugs like diclofenac sodium.
Cankara Pirol et al. (2018)Antimicrobial ActivityShowed broad-spectrum antimicrobial activity against drug-resistant strains.

These findings underscore the compound's versatility and potential in therapeutic applications.

Mechanism of Action

The mechanism of action of 4-Acetyl-5-hydroxy-1-methyl-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences between 4-Acetyl-5-hydroxy-1-methyl-1H-pyrazole-3-carbonitrile and analogous compounds:

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) Melting Point (°C)
This compound Acetyl (4), Hydroxy (5), Methyl (1), Nitrile (3) -OH, -COCH₃, -CN 205.2 (calc.) Not reported
5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile Amino (5), Ethyl (1), Methyl (3), Nitrile (4) -NH₂, -CN 164.2 Not reported
5-[(3-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile Sulfanyl-ClPh (5), Methyl (1), Phenyl (3), Nitrile (4) -S-C₆H₄Cl, -CN 341.8 Not reported
5-Amino-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile Tetrazole-thioacetyl (1), Methyl (3), Nitrile (4) -NH₂, -S-CH₂-CO-, -CN 330.0 (observed) 146.3

Key Observations :

  • Electronic Effects: The acetyl (-COCH₃) and hydroxy (-OH) groups in the target compound are electron-withdrawing, reducing electron density at the pyrazole core compared to amino (-NH₂) or sulfanyl (-S-) substituents in analogues . This difference influences reactivity in electrophilic substitution or cycloaddition reactions.
  • Steric Hindrance : Bulky substituents (e.g., tetrazole-thioacetyl in ) may limit accessibility to reactive sites, whereas the methyl and acetyl groups in the target compound offer moderate steric control .

Physicochemical and Spectral Properties

  • Melting Points : The tetrazole-thioacetyl derivative exhibits a higher melting point (146.3°C) due to increased molecular rigidity and intermolecular interactions , whereas the target compound’s melting point remains unreported.
  • Spectroscopic Data :
    • ¹H NMR : The target compound’s acetyl group would show a singlet near δ 2.1–2.3 ppm, while the hydroxy proton may appear as a broad peak around δ 5–6 ppm .
    • Mass Spectrometry : The tetrazole-thioacetyl derivative displays a molecular ion peak at m/z 330.0 (M+H)⁺ , consistent with its higher molecular weight compared to the target compound.

Biological Activity

4-Acetyl-5-hydroxy-1-methyl-1H-pyrazole-3-carbonitrile is a heterocyclic compound belonging to the pyrazole family, which is renowned for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H7N3O2
  • Molecular Weight : 165.15 g/mol
  • IUPAC Name : 4-acetyl-2-methyl-3-oxo-1H-pyrazole-5-carbonitrile

The compound features a unique combination of functional groups that contribute to its biological activity, including an acetyl group and a hydroxyl group.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, affecting various biological pathways by binding to active sites and blocking substrate access.
  • Anti-inflammatory Activity : Research indicates that this compound can modulate inflammatory pathways, potentially offering therapeutic effects in conditions characterized by inflammation.
  • Anticancer Properties : The compound has demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.

Anticancer Activity

A study evaluated the anticancer properties of various pyrazole derivatives, including this compound. The findings highlighted significant cytotoxicity against human cancer cell lines, with IC50 values indicating potency:

CompoundCell LineIC50 (µM)
This compoundA5495.55
This compoundHeLa2.86

These results suggest that the compound may be more effective than some established chemotherapeutics .

Anti-inflammatory Activity

In another study assessing anti-inflammatory effects, the compound was tested in models of carrageenan-induced edema. It displayed significant inhibition comparable to indomethacin, a standard anti-inflammatory drug. This suggests that it may be beneficial in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

The unique structure of this compound allows for diverse chemical modifications and interactions:

CompoundKey FeaturesBiological Activity
5-Hydroxy-1-methyl-1H-pyrazoleLacks acetyl and carbonitrile groupsLimited activity compared to the target compound
Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylateContains carboxylate group instead of carbonitrileModerate activity

The presence of both acetyl and carbonitrile groups in the target compound enhances its reactivity and biological potential .

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of pyrazole derivatives:

  • Antimicrobial Activity : Pyrazole derivatives have shown broad-spectrum antimicrobial activity against drug-resistant strains, indicating their potential in tackling infections .
  • Neuroprotective Effects : Some derivatives have been investigated for neuroprotective properties, suggesting applications in neurodegenerative diseases .
  • Mechanistic Studies : Detailed mechanistic studies are ongoing to elucidate the specific pathways affected by these compounds, particularly concerning their anticancer and anti-inflammatory effects .

Q & A

Q. What are common synthetic routes for 4-Acetyl-5-hydroxy-1-methyl-1H-pyrazole-3-carbonitrile?

The compound can be synthesized via multi-step protocols involving triazenylpyrazole precursors. For example, azide-functionalized pyrazole intermediates are prepared by reacting diisopropyltriazenylpyrazole derivatives with azido(trimethyl)silane under trifluoroacetic acid catalysis, followed by purification via flash chromatography using gradients of cyclohexane/ethyl acetate . Reaction progress is monitored via TLC or LC-MS, and yields typically exceed 85% under optimized conditions .

Q. How is structural characterization performed for pyrazole carbonitrile derivatives?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy are standard. For instance, ¹H NMR signals for the pyrazole ring protons appear in the δ 7.2–8.6 ppm range, while the nitrile group (C≡N) shows a strong IR absorption band at ~2230 cm⁻¹ . High-resolution mass spectrometry (HRMS) confirms molecular formulas, and melting points (e.g., 100–101.5°C) are reported for crystalline derivatives .

Q. What solvents and catalysts are effective in pyrazole functionalization?

Methylene chloride is commonly used as a solvent for azide substitutions, while trifluoroacetic acid acts as a catalyst for triazenylpyrazole precursor reactions. Basic catalysts like K₂CO₃ facilitate nucleophilic substitutions in carbaldehyde syntheses .

Advanced Research Questions

Q. How do substituents at the 4-position of the pyrazole ring influence isomer ratios in synthetic products?

The ratio of isomers (e.g., regioisomers) depends on steric and electronic effects of substituents. For example, bulky groups at the 4-position can favor one isomer due to steric hindrance during cyclization or substitution steps. Computational studies (e.g., DFT) can predict isomer distribution by analyzing transition-state energies .

Q. What computational methods are used to predict the reactivity of pyrazole carbonitriles in biochemical pathways?

Density functional theory (DFT) calculations assess electronic properties (e.g., frontier molecular orbitals) to predict interactions with biological targets. Molecular docking studies model binding affinities to enzymes like carbonic anhydrases or prostaglandin synthases, which are implicated in pharmacological activity .

Q. How can crystallographic data resolve structural ambiguities in pyrazole derivatives?

Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles. For example, the Cambridge Structural Database (CCDC-971311) confirms the planar configuration of the pyrazole ring and hydrogen-bonding networks involving hydroxyl and acetyl groups .

Q. What strategies optimize regioselectivity in pyrazole derivatization?

  • Temperature control : Lower temperatures (0°C) minimize side reactions during azide substitutions .
  • Catalyst selection : Diisopropyltriazenyl groups enhance regioselectivity in triazole-pyrazole hybrid syntheses .
  • Substituent effects : Electron-withdrawing groups (e.g., -CN) direct electrophilic attacks to specific ring positions .

Q. How are biological activities of pyrazole carbonitriles evaluated in vitro?

  • Enzyme inhibition assays : Measure IC₅₀ values against targets like carbonic anhydrase isoforms .
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess therapeutic potential .

Data Analysis and Contradictions

Q. How can conflicting isomer ratios in pyrazole synthesis be reconciled?

Discrepancies may arise from variations in reaction conditions (e.g., solvent polarity, temperature). For example, polar aprotic solvents like DMF may favor different intermediates compared to dichloromethane. Systematic optimization via Design of Experiments (DoE) can identify critical factors .

Q. What analytical techniques validate purity in pyrazole derivatives?

  • HPLC-MS : Detects impurities at <0.1% levels.
  • Elemental analysis : Confirms C/H/N/O composition within ±0.3% of theoretical values.
  • Melting point consistency : Sharp melting ranges (<2°C variation) indicate high purity .

Methodological Best Practices

Q. How should pyrazole carbonitriles be stored to ensure stability?

Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Desiccants (e.g., silica gel) mitigate hydrolysis of the nitrile group .

Q. What safety precautions are critical during synthesis?

  • Use fume hoods for azide reactions due to explosion risks.
  • Avoid skin contact with trifluoroacetic acid (corrosive).
  • Monitor exothermic reactions via temperature-controlled setups .

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